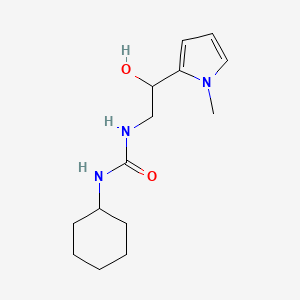

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Description

1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a urea derivative characterized by a cyclohexyl group and a hydroxyethyl-substituted pyrrole moiety. Urea derivatives are well-documented for their roles as enzyme inhibitors, receptor ligands, and therapeutic agents, with structural variations critically influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name |

1-cyclohexyl-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-17-9-5-8-12(17)13(18)10-15-14(19)16-11-6-3-2-4-7-11/h5,8-9,11,13,18H,2-4,6-7,10H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXHQBWGJWUVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and urea groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea with structurally related urea derivatives, focusing on substituent effects, synthesis, and functional properties.

Table 1: Structural and Functional Comparison

Key Findings

Structural Influences on Solubility :

- The target compound’s hydroxyethyl-pyrrole group may enhance aqueous solubility compared to purely lipophilic analogues like Glipizide. However, the bulky cyclohexyl group could counteract this, mirroring solubility challenges seen in sulfonylureas .

- In contrast, pyrazole-containing urea derivatives (e.g., compound 9a) exhibit moderate solubility, as evidenced by melting points (151–152°C) and crystallinity .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for aryl urea derivatives, such as:

- Isocyanate-amine coupling : As demonstrated in , where triphosgene generates isocyanates in situ for urea formation .

- Carbamate intermediates : Patent methods (e.g., EP 4210118 A1) employ carbamate substitution with amines, achieving high yields (90%) .

Pharmacological Hypotheses: Pyrrole-containing ureas (e.g., ’s 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea) often exhibit kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets . The target compound’s pyrrole moiety may confer similar activity. Sulfonylureas like Glipizide and Gliclazide prioritize sulfonyl groups for antidiabetic activity, whereas non-sulfonyl ureas (e.g., the target compound) may diverge in mechanism .

Crystallography and Structural Validation :

- Programs like SHELX and ORTEP-3 () are critical for confirming molecular geometries of urea derivatives, particularly for assessing substituent conformations (e.g., cyclohexyl chair vs. boat) .

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H25N3O2

- Molecular Weight : 279.384 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuroprotective Effects

Some studies suggest that compounds with similar structural motifs may offer neuroprotective effects. The presence of the pyrrole ring is hypothesized to contribute to neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.

Analgesic Properties

The compound's structure suggests potential interaction with opioid receptors, similar to other urea derivatives. This interaction could lead to analgesic effects, though specific studies on this compound are still needed.

The precise mechanism of action for this compound remains under investigation. However, it may involve:

- Inhibition of Enzymatic Activity : Compounds with urea moieties often inhibit enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses associated with pain and inflammation.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications.

Study 1: Antitumor Efficacy

A study on a structurally similar urea derivative demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 2: Neuroprotection in Animal Models

Research involving pyrrole-containing compounds showed neuroprotective effects in rodent models of neurodegeneration. These findings suggest that the structural features of this compound could confer similar benefits.

Q & A

Q. What are the common synthetic routes for 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea, and what key intermediates are involved?

The synthesis typically involves reacting cyclohexyl isocyanate with a pyrrole-derived ethanolamine intermediate. Key steps include:

- Formation of the pyrrolidine-ethanolamine intermediate : Prepared via nucleophilic substitution or condensation reactions under anhydrous conditions.

- Urea bond formation : Cyclohexyl isocyanate reacts with the intermediate in dichloromethane (DCM) at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. What spectroscopic methods are used to confirm the structure of this urea derivative?

- NMR spectroscopy : 1H and 13C NMR to confirm the urea linkage, cyclohexyl protons, and pyrrole ring protons.

- IR spectroscopy : Detection of the urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (C₁₈H₂₅N₃O₂, 315.42 g/mol) .

- X-ray crystallography : For 3D structural elucidation using SHELX programs (e.g., SHELXL for refinement) .

Q. What are the known in vitro biological activities of this compound?

While direct data is limited, structural analogs (e.g., indole- and pyrrole-containing ureas) exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC ~8–32 µg/mL) .

- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR) in cell-based assays .

- Receptor modulation : Urea moieties often act as hydrogen-bond donors for enzyme inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the target compound?

- Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions (e.g., oligomerization) .

- Solvent selection : Anhydrous DCM or THF improves isocyanate reactivity.

- Catalyst screening : DMAP or triethylamine enhances reaction efficiency .

- Workup optimization : Quenching with ice-cwater and extraction with ethyl acetate improves purity .

Q. How does the stereochemistry of the hydroxyethyl group affect biological activity, and how can this be experimentally assessed?

- Impact : Enantiomers may differ in binding to chiral targets (e.g., enzymes or receptors). For example, (R)- vs. (S)-configurations alter hydrogen-bonding networks .

- Assessment :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Biological testing : Compare IC₅₀ values of separated enantiomers in target-specific assays .

Q. What strategies can address low solubility in pharmacological studies?

- Formulation : Use cyclodextrin complexes (e.g., β-cyclodextrin) or PEGylation to enhance aqueous solubility .

- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt.

- Co-solvent systems : DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Q. How can computational modeling predict target interactions?

- Docking studies : Use AutoDock Vina to model urea binding to targets (e.g., kinases), focusing on hydrogen bonds between the urea carbonyl and catalytic lysine residues.

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) .

- QSAR analysis : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity .

Methodological Considerations

- Data contradiction analysis : Discrepancies in biological activity between analogs may arise from assay conditions (e.g., cell line variability) or impurity profiles. Validate results using orthogonal techniques (e.g., SPR vs. ELISA) .

- Crystallographic challenges : For X-ray studies, ensure high crystal quality via vapor diffusion. Use SHELXD for phase problem resolution and SHELXL for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.